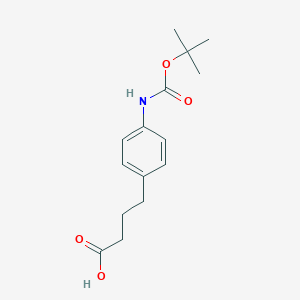

4-(4-((tert-Butoxycarbonyl)amino)phenyl)butanoic acid

説明

合成経路と反応条件:

植物性タンパク質の加水分解: 最初に使用された方法の1つは、塩酸で植物性タンパク質を加水分解してグルタミン酸を遊離させ、その後水酸化ナトリウムで中和してグルタミン酸ナトリウムを生成することでした.

工業生産方法:

反応の種類:

水中の解離: グルタミン酸ナトリウムは、水に溶解するとナトリウムカチオンとグルタミン酸アニオンに解離します.

分解: グルタミン酸ナトリウムは、232°Cを超えて加熱すると、窒素酸化物とナトリウムを含む有毒な煙を放出して分解します.

一般的な試薬と条件:

塩酸: 植物性タンパク質の加水分解に使用され、グルタミン酸を遊離させます.

水酸化ナトリウム: グルタミン酸を中和してグルタミン酸ナトリウムを生成するために使用されます.

主な生成物:

グルタミン酸: 植物性タンパク質の加水分解または細菌発酵からの主要な生成物.

グルタミン酸ナトリウム: グルタミン酸を水酸化ナトリウムで中和して生成されます.

化学:

生物学:

医学:

産業:

作用機序

グルタミン酸ナトリウムは、イオンチャネル型と代謝型グルタミン酸受容体の両方を活性化することにより、その効果を発揮します。 イオンチャネル型受容体には、非NMDA(AMPAとカイネート)受容体とNMDA受容体があります。 グルタミン酸ナトリウムから誘導された遊離グルタミン酸は、有意な量で血液脳関門を通過することはできません。 代わりに、脳が燃料とタンパク質合成に使用するL-グルタミンに変換されます .

類似の化合物:

イノシン酸二ナトリウム: グルタミン酸ナトリウムと相乗的に作用してうま味を増強する別のうま味調味料.

グアニル酸二ナトリウム: 食品のうま味を増強するために、グルタミン酸ナトリウムと組み合わせて使用されることが多い.

独自性:

類似化合物との比較

Disodium Inosinate: Another flavor enhancer that works synergistically with sodium glutamate to enhance umami taste.

Disodium Guanylate: Often used in combination with sodium glutamate to enhance the savory flavor of foods.

Uniqueness:

Solubility and Palatability: Among the sodium, magnesium, potassium, and calcium salts of glutamic acid, sodium glutamate is the most soluble and palatable.

Ease of Crystallization: Sodium glutamate is also the easiest to crystallize compared to its counterparts.

生物活性

4-(4-((tert-Butoxycarbonyl)amino)phenyl)butanoic acid, commonly referred to as Boc-4-aminophenylbutanoic acid, is a compound that has garnered attention in various fields of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its applications in drug synthesis, anti-inflammatory properties, and anti-cancer potential.

- Molecular Formula : C₁₅H₂₁N₁O₄

- Molecular Weight : 279.33 g/mol

- CAS Number : 683219-93-4

The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amines during chemical reactions. This property allows for selective modifications of amino acids and peptides.

1. Synthesis of Thymidylate Synthase Inhibitors

This compound serves as a key intermediate in the synthesis of thymidylate synthase inhibitors. These inhibitors are crucial for developing therapies against various cancers by disrupting DNA synthesis pathways. Research indicates that modifications of this compound can yield derivatives with enhanced inhibitory activity against thymidylate synthase, which is vital for tumor proliferation .

2. Anti-inflammatory Activity

Studies have shown that derivatives of this compound exhibit significant anti-inflammatory properties. For instance, Khaled R. A. Abdellatif et al. (2013) demonstrated that the synthesized compounds derived from Boc-protected amino acids displayed notable inhibition of inflammatory mediators in vitro . The mechanism involves modulation of cytokine release and potentially the inhibition of cyclooxygenase enzymes, which are pivotal in the inflammatory response.

3. Anti-cancer Potential

The compound has been evaluated for its potential as an anti-cancer agent, particularly against ovarian and oral cancers. Vivek Kumar et al. (2009) highlighted that derivatives synthesized from this compound showed promising results in inhibiting cancer cell proliferation in vitro . The mechanism appears to involve apoptosis induction and cell cycle arrest, although further studies are needed to elucidate the exact pathways involved.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Thymidylate Synthase Inhibition | Key intermediate for synthesizing inhibitors targeting DNA synthesis in cancer cells | Yuan Guo-qing et al., 2018 |

| Anti-inflammatory | Exhibits significant inhibition of inflammatory cytokines | Khaled R. A. Abdellatif et al., 2013 |

| Anti-cancer | Potential activity against ovarian and oral cancers; induces apoptosis | Vivek Kumar et al., 2009 |

The biological activities of this compound can be attributed to its structural characteristics:

- Boc Group Role : The Boc group protects the amine functionality, allowing selective reactions that can lead to biologically active derivatives.

- Protein Interaction : It is hypothesized that the compound may influence protein structure and function due to its role as a protecting group, potentially affecting cellular processes dependent on these proteins .

Environmental Factors Influencing Activity

The efficacy and stability of this compound can be influenced by various environmental factors such as:

- pH Levels : Alterations in pH can affect the ionization state of the compound.

- Temperature : Higher temperatures may enhance reaction rates but could also lead to degradation.

- Presence of Other Molecules : Interactions with other biochemical entities can modulate its activity.

科学的研究の応用

Chemical Properties and Structure

- Molecular Formula : C₁₅H₂₁NO₄

- Molecular Weight : 279.33 g/mol

- CAS Number : 105300-90-1

- Structure : The compound features a tert-butoxycarbonyl (Boc) protecting group on the amino group, which is crucial for its stability and reactivity in synthetic pathways.

Synthesis Applications

1. Peptide Synthesis

- The Boc group serves as a protective group for amino acids during peptide synthesis. It allows for selective reactions at other functional groups without interfering with the amine.

- Research has shown that derivatives of 4-amino butanoic acid can be used to synthesize peptides that exhibit biological activity, including those that inhibit human plasma renin, which is relevant for treating hypertension .

2. Statin Analog Development

- The compound is utilized as an intermediate in the synthesis of statin analogs. Statins are widely used to lower cholesterol levels and prevent cardiovascular diseases.

- The N-protected form of 4-amino butanoic acid has been identified as particularly advantageous for creating these analogs due to its ease of preparation and high purity .

1. Inhibition of Human Plasma Renin

- Peptides synthesized from Boc-4-aminophenylbutanoic acid derivatives have demonstrated effective inhibition of human plasma renin activity. This property positions them as potential therapeutic agents for managing hypertension .

2. Antitumor Activity

- Some studies suggest that derivatives of this compound may exhibit antitumor properties, making them candidates for further investigation in cancer therapeutics. The mechanism involves modulating pathways associated with cell proliferation and apoptosis .

特性

IUPAC Name |

4-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-15(2,3)20-14(19)16-12-9-7-11(8-10-12)5-4-6-13(17)18/h7-10H,4-6H2,1-3H3,(H,16,19)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVKQXXXBFHIZTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=C(C=C1)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。